Acetoxyvalerenic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

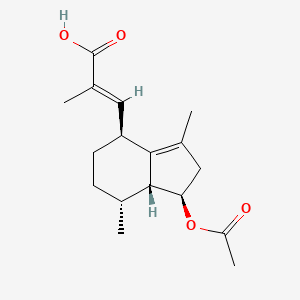

Acetoxyvalerenic acid is a sesquiterpenoid compound found in the roots of the Valeriana officinalis plant, commonly known as valerian. This compound is one of the primary active constituents responsible for the sedative and anxiolytic effects of valerian root extracts. This compound is structurally characterized by the presence of an acetoxy group attached to the valerenic acid backbone, contributing to its unique pharmacological properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Acetoxyvalerenic acid can be synthesized through the acetylation of valerenic acid. The process involves the reaction of valerenic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent decomposition of the reactants .

Industrial Production Methods: Industrial production of this compound primarily involves the extraction of valerenic acid from valerian roots, followed by its chemical modification. Supercritical fluid extraction using carbon dioxide is a common method for obtaining valerenic acid from valerian roots. This method is preferred due to its efficiency and ability to produce high-purity extracts. The extracted valerenic acid is then acetylated to produce this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The acetoxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. .

Major Products Formed:

Oxidation Products: Oxidized derivatives of this compound.

Reduction Products: Reduced derivatives of this compound.

Substitution Products: Derivatives with substituted functional groups

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. GABAergic Activity Modulation

Acetoxyvalerenic acid has been studied for its role in modulating GABA-A receptors, which are crucial for the sedative effects of valerian extracts. Research indicates that while valerenic acid exhibits anxiolytic properties, the presence of this compound can inhibit these effects. In a controlled study involving male mice, the addition of this compound abolished the anxiolytic action of valerenic acid, suggesting a complex interplay between these compounds in their pharmacological effects .

2. Blood-Brain Barrier Penetration

Studies have investigated the ability of this compound to cross the blood-brain barrier, which is critical for its neuropharmacological applications. Research has shown that certain derivatives of valerenic acid, including this compound, can influence the transport mechanisms across this barrier, potentially enhancing their effectiveness as therapeutic agents for neurological disorders .

3. Anxiolytic and Sedative Effects

The anxiolytic properties of valerian extracts are closely linked to their content of valerenic acid and its derivatives. This compound's interaction with serotonin receptors has been highlighted in studies examining its effects on anxiety and sleep disorders. The modulation of serotonin levels in the hippocampus and amygdala under stress conditions has been attributed to these compounds .

Biochemical Applications

1. Enzyme Inhibition

this compound has shown potential in inhibiting key enzymes associated with metabolic disorders. In vitro studies have demonstrated that this compound exhibits moderate inhibition of angiotensin-converting enzyme (ACE) and α-glucosidase, which are relevant in managing conditions like hypertension and diabetes . The IC50 values indicate varying degrees of effectiveness compared to standard inhibitors like captopril.

| Compound | IC50 (mg/mL) |

|---|---|

| This compound | 2.164 |

| Valerenic Acid | 0.617 |

| Captopril | 0.498 |

2. Quality Control in Herbal Products

The application of this compound extends to quality control measures in herbal medicine. Techniques such as ATR-FTIR spectroscopy have been employed to ensure that valerian extracts meet pharmaceutical standards by analyzing the presence and concentration of bioactive compounds like this compound .

Case Studies

1. Pharmacokinetics and Bioavailability

A study on older women highlighted the pharmacokinetics of valerenic derivatives, including this compound, demonstrating its bioavailability and potential therapeutic implications as a GABAergic modulator . This research underscores the importance of understanding how these compounds behave in biological systems to optimize their use in treatment protocols.

2. Neuropharmacological Insights

Research focusing on the transport mechanisms of GABAA receptor modulators across the blood-brain barrier provided insights into how this compound could be utilized in treating neurological conditions such as anxiety and depression . The findings suggest that enhancing the bioavailability of this compound could lead to more effective therapeutic strategies.

Wirkmechanismus

Acetoxyvalerenic acid exerts its effects primarily through the modulation of gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the activity of GABA, a major inhibitory neurotransmitter, this compound promotes relaxation and reduces anxiety. This mechanism is similar to that of other GABAergic compounds, such as benzodiazepines, but with a natural origin .

Vergleich Mit ähnlichen Verbindungen

Valerenic Acid: The parent compound of acetoxyvalerenic acid, also found in valerian roots, with similar sedative and anxiolytic properties.

Hydroxyvalerenic Acid: Another derivative of valerenic acid, differing by the presence of a hydroxyl group instead of an acetoxy group.

Valerenal: A related compound with an aldehyde functional group, contributing to the overall pharmacological profile of valerian extracts

Uniqueness: this compound is unique due to its specific acetoxy functional group, which enhances its lipophilicity and potentially its ability to cross the blood-brain barrier. This structural feature may contribute to its distinct pharmacokinetic and pharmacodynamic properties compared to other valerenic acid derivatives .

Biologische Aktivität

Acetoxyvalerenic acid (AVA) is a bioactive compound derived from the roots of Valeriana officinalis, commonly known as valerian. This compound has garnered attention for its potential therapeutic effects, particularly in the context of anxiety and metabolic disorders. This article delves into the biological activities of this compound, supported by recent research findings, data tables, and case studies.

Overview of this compound

This compound is a sesquiterpene compound that is structurally related to valerenic acid, which is known for its anxiolytic properties. While valerenic acid has been extensively studied for its effects on GABA-A receptors, the role of this compound is less understood but equally significant.

1. Anxiolytic Effects

Research indicates that this compound may influence the anxiolytic properties of valerian extracts. A study demonstrated that when this compound was administered alongside valerenic acid, it abolished the anxiolytic effects typically associated with valerian extracts. This suggests that AVA may act as an antagonist to the anxiolytic action of valerenic acid, potentially interfering with its therapeutic efficacy in treating anxiety disorders .

Table 1: Anxiolytic Effects of Valerian Extracts

| Compound | Anxiolytic Effect | Mechanism |

|---|---|---|

| Valerenic Acid | Positive | Modulates GABA-A receptors |

| This compound | Negative | Inhibits valerenic acid action |

2. Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes linked to metabolic disorders. A study reported that AVA exhibited minimal inhibitory activity on α-amylase and α-glucosidase compared to other phenolic compounds found in valerian extracts. Specifically, at concentrations of 0.5–2 mg/mL, AVA did not effectively inhibit α-amylase activity, indicating its limited role in managing carbohydrate metabolism .

Table 2: Enzyme Inhibition Potency

| Compound | Target Enzyme | IC50 (mg/mL) |

|---|---|---|

| Valerenic Acid | ACE | 0.225 |

| Valerenic Acid | α-Glucosidase | 0.617 |

| This compound | α-Amylase | >2 |

3. GABA-A Receptor Interaction

While valerenic acid has been shown to allosterically modulate GABA-A receptors, this compound does not exhibit this same activity. Instead, it binds to similar sites without producing the anxiolytic effects seen with valerenic acid . This distinction highlights the importance of the specific chemical structure in determining biological activity.

Case Studies and Research Findings

Recent studies have focused on the pharmacological properties of valerian extracts containing this compound:

- Study on Anxiety Reduction : A controlled experiment using male CD-1 mice demonstrated that valerian extracts rich in valerenic acid exhibited significant anxiolytic effects when tested in an elevated plus maze model. However, when this compound was introduced, these effects were significantly reduced .

- Metabolic Syndrome Research : Another study investigated the impact of valerian extracts on metabolic syndrome-related enzymes. The findings indicated that while valerenic acid had potent inhibitory effects on enzymes like ACE and α-glucosidase, this compound's contribution was negligible .

Eigenschaften

CAS-Nummer |

84638-55-1 |

|---|---|

Molekularformel |

C17H24O4 |

Molekulargewicht |

292.4 g/mol |

IUPAC-Name |

(E)-3-[(1S,4S,7R,7aR)-1-acetyloxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid |

InChI |

InChI=1S/C17H24O4/c1-9-5-6-13(7-11(3)17(19)20)15-10(2)8-14(16(9)15)21-12(4)18/h7,9,13-14,16H,5-6,8H2,1-4H3,(H,19,20)/b11-7+/t9-,13+,14+,16+/m1/s1 |

InChI-Schlüssel |

VBBXZFLAYWAXSK-RONQOHQESA-N |

SMILES |

CC1CCC(C2=C(CC(C12)OC(=O)C)C)C=C(C)C(=O)O |

Isomerische SMILES |

C[C@@H]1CC[C@H](C2=C(C[C@@H]([C@H]12)OC(=O)C)C)/C=C(\C)/C(=O)O |

Kanonische SMILES |

CC1CCC(C2=C(CC(C12)OC(=O)C)C)C=C(C)C(=O)O |

Synonyme |

(Z)-3-(1-Acetoxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl)-2-methylacrylic Acid; Acetylvalerenolic Acid; [1R-[1α,4α(E),7β,7aα]]-3-[1-(Acetyloxy)-2,4,5,6,7,7a-hexahydro-3,7-dimethyl-1H-inden-4-yl]-2-methyl-2-propenoic Acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.